molecular formula C7H8N2O3 B2634655 Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate CAS No. 62089-04-7

Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate

Cat. No.: B2634655
CAS No.: 62089-04-7
M. Wt: 168.152
InChI Key: RXBHJJRLZYBGHO-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol It is characterized by the presence of a pyridazinone ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydrazine derivative with an ester, followed by cyclization to form the pyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridazinone derivatives.

Scientific Research Applications

Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate involves its interaction with specific molecular targets. The pyridazinone ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-oxo-2,3-dihydropyridazin-4-yl)acetate is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(6-oxo-1H-pyridazin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6(10)4-5-2-3-8-9-7(5)11/h2-3H,4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHJJRLZYBGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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